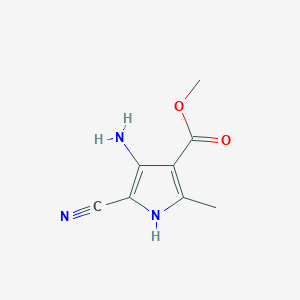![molecular formula C8H21NO2Si2 B14291728 Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate CAS No. 119927-52-5](/img/structure/B14291728.png)
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate typically involves the reaction of ethanimidic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, triethylamine, and water. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound yields ethanimidic acid and trimethylsilanol .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate involves the formation of stable trimethylsilyl ethers. These ethers protect reactive hydroxyl groups during chemical reactions, preventing unwanted side reactions. The trimethylsilyl groups can be removed under mild conditions, allowing the recovery of the original hydroxyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Used as a derivatization reagent for gas chromatography and mass spectrometry.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Employed in the analysis of phenolic acids in fruits and the preparation of pyrimidinone ribosides.
Uniqueness
Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate is unique due to its specific structure and reactivity. The presence of both trimethylsilyl and ethanimidate groups allows for versatile applications in organic synthesis and analytical chemistry .
Eigenschaften
CAS-Nummer |
119927-52-5 |
|---|---|
Molekularformel |
C8H21NO2Si2 |
Molekulargewicht |
219.43 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilyloxyethanimidate |
InChI |
InChI=1S/C8H21NO2Si2/c1-8(10-12(2,3)4)9-11-13(5,6)7/h1-7H3 |
InChI-Schlüssel |
MICJKAGGBXDGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


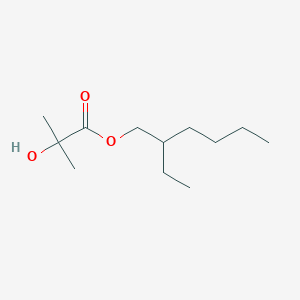
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
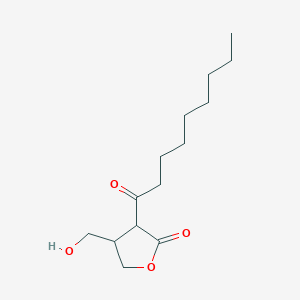
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
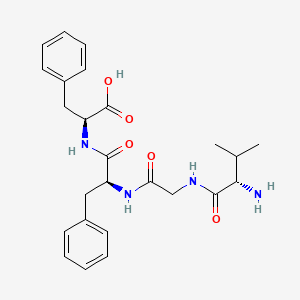
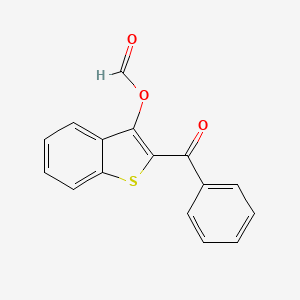
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
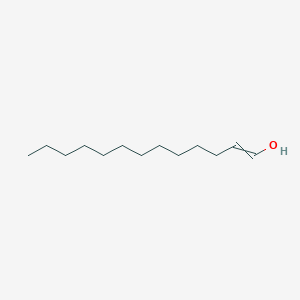


![5-Ethenyl-2-methyl-1-[(naphthalen-1-yl)methyl]pyridin-1-ium chloride](/img/structure/B14291704.png)
